

Technical Whitepaper: Scientific and Safety Considerations for Amphetamine Sulfate Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amphetamine sulfate

Cat. No.: B6595936

[Get Quote](#)

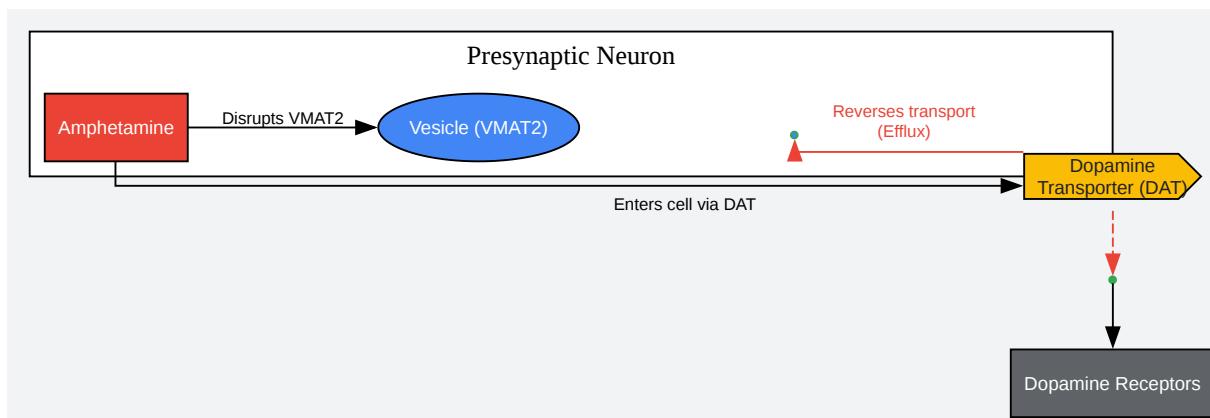
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document does not provide instructions for the synthesis of controlled substances. All activities involving controlled substances must be conducted in strict compliance with all applicable laws, regulations, and institutional policies, and with the appropriate licenses and ethical approvals.

Introduction and Historical Context

Amphetamine was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu. Its stimulant properties were not discovered until the late 1920s, and it was first marketed in the 1930s as an inhaler for nasal congestion under the brand name Benzedrine. Its medical applications expanded over the following decades to include treatment for narcolepsy and what is now known as Attention Deficit Hyperactivity Disorder (ADHD). Due to its potential for abuse and addiction, amphetamine and its derivatives are now strictly controlled substances worldwide.

Mechanism of Action


Amphetamine is a potent central nervous system (CNS) stimulant that primarily exerts its effects by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and, to a lesser extent, serotonin. It acts as a competitive inhibitor and

substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Its primary mechanism involves:

- **Blocking Reuptake:** Amphetamine binds to and blocks the reuptake transporters for dopamine and norepinephrine, preventing them from clearing these neurotransmitters from the synaptic cleft.
- **Promoting Efflux:** It enters the presynaptic neuron and disrupts the vesicular monoamine transporter 2 (VMAT2), causing a massive release (efflux) of dopamine and norepinephrine from storage vesicles into the cytoplasm and then out into the synapse.

This dual action leads to a significant and sustained increase in synaptic concentrations of these key neurotransmitters, resulting in its characteristic stimulant effects.

[Click to download full resolution via product page](#)

Caption: Mechanism of amphetamine at the dopaminergic synapse.

Physicochemical Properties and Characterization

Accurate characterization of any chemical substance is critical in a research setting to confirm its identity, purity, and concentration. **Amphetamine sulfate** is the sulfate salt of amphetamine.

Physical and Chemical Data

The following table summarizes key quantitative data for amphetamine.

Property	Value
Chemical Formula	$(C_9H_{13}N)_2 \cdot H_2SO_4$
Molar Mass	368.49 g/mol
Appearance	White crystalline powder
Melting Point	~300 °C (decomposes)
Solubility	Soluble in water, slightly soluble in ethanol
pKa	9.9

Analytical Characterization Protocols

A multi-step analytical workflow is essential for the unambiguous identification and quantification of **amphetamine sulfate**. This typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: General Analytical Workflow

- **Presumptive Testing:** Colorimetric tests (e.g., Marquis reagent) can provide a rapid, preliminary indication of the presence of an amphetamine-class compound. The Marquis reagent typically turns orange to brown in the presence of amphetamine.
- **Chromatographic Separation:** Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from any impurities or cutting agents.
 - **GC Conditions (Example):** A capillary column (e.g., DB-5) is used with a temperature program starting at 100°C and ramping to 280°C. Helium is used as the carrier gas.
 - **HPLC Conditions (Example):** A C18 reverse-phase column is used with a mobile phase consisting of a buffered acetonitrile/water mixture.

- Confirmatory Identification: Mass Spectrometry (MS) is typically coupled with chromatography (GC-MS or LC-MS) to provide definitive structural identification. The mass spectrometer fragments the molecule into a unique pattern (mass spectrum) that serves as a chemical fingerprint. For amphetamine, characteristic fragment ions would be observed.
- Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR and ^{13}C NMR) can be used to fully elucidate the molecular structure and confirm the identity of the compound beyond doubt.
- Purity and Quantification: Quantitative analysis is performed using chromatography (GC-FID or HPLC-UV) with a certified reference standard to determine the purity and concentration of the sample.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Whitepaper: Scientific and Safety Considerations for Amphetamine Sulfate Research]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b6595936#synthesis-and-characterization-of-amphetamine-sulfate-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com